

Spectroscopic Characterization of 5-fluoro-1H-indazol-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-fluoro-1H-indazol-3-ol

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This guide provides a comprehensive overview of the spectroscopic data for **5-fluoro-1H-indazol-3-ol**, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and mass spectrometry.

Chemical Structure and Properties

- IUPAC Name: 5-fluoro-1,2-dihydro-3H-indazol-3-one[1]
- Molecular Formula: $C_7H_5FN_2O$ [1]
- Molecular Weight: 152.13 g/mol [1]
- CAS Number: 885519-12-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2] [3] For **5-fluoro-1H-indazol-3-ol**, both 1H and ^{13}C NMR would provide critical information about the molecular framework.

2.1. Expected 1H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the N-H and O-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the heterocyclic ring system.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H-4	7.2 - 7.5	dd	JH4-H6 \approx 2.5, JH4-F \approx 9-10
H-6	6.9 - 7.2	ddd	JH6-H7 \approx 9, JH6-F \approx 4-5, JH6-H4 \approx 2.5
H-7	7.6 - 7.8	dd	JH7-H6 \approx 9, JH7-F \approx 4-5
N-H	10.0 - 12.0	br s	-
O-H	9.0 - 11.0	br s	-

Note: Chemical shifts are relative to tetramethylsilane (TMS). The broad singlets (br s) for N-H and O-H are due to proton exchange and quadrupole broadening.

2.2. Expected ^{13}C NMR Data

The ^{13}C NMR spectrum will reveal the carbon skeleton, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (JC-F).

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Expected C-F Coupling (J, Hz)
C-3	150 - 160	-
C-3a	120 - 125	d, J \approx 10-15
C-4	110 - 115	d, J \approx 20-25
C-5	155 - 160 (d)	d, J \approx 235-250
C-6	115 - 120	d, J \approx 25-30
C-7	110 - 115	d, J \approx 5-10
C-7a	135 - 140	d, J \approx 10-15

Note: Chemical shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.^[4] The IR spectrum of **5-fluoro-1H-indazol-3-ol** is expected to show characteristic absorption bands for the O-H, N-H, C=O (in the tautomeric form), C=C, and C-F bonds.

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
O-H stretch (H-bonded)	3200 - 3600	Strong, Broad
N-H stretch	3100 - 3500	Medium, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (amide/lactam)	1650 - 1700	Strong
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-N stretch	1250 - 1350	Medium
C-F stretch	1000 - 1200	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^{[5][6]} For **5-fluoro-1H-indazol-3-ol**, the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight.

Ion	Expected m/z	Notes
$[M]^+$	152	Molecular Ion
$[M-CO]^+$	124	Loss of carbon monoxide
$[M-N_2H]^+$	123	Loss of diazene

Note: The fragmentation pattern can help in confirming the structure of the molecule.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **5-fluoro-1H-indazol-3-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).^[2]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).^[2]
- Data Acquisition:
 - Acquire 1H NMR spectra using a 400 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[7] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

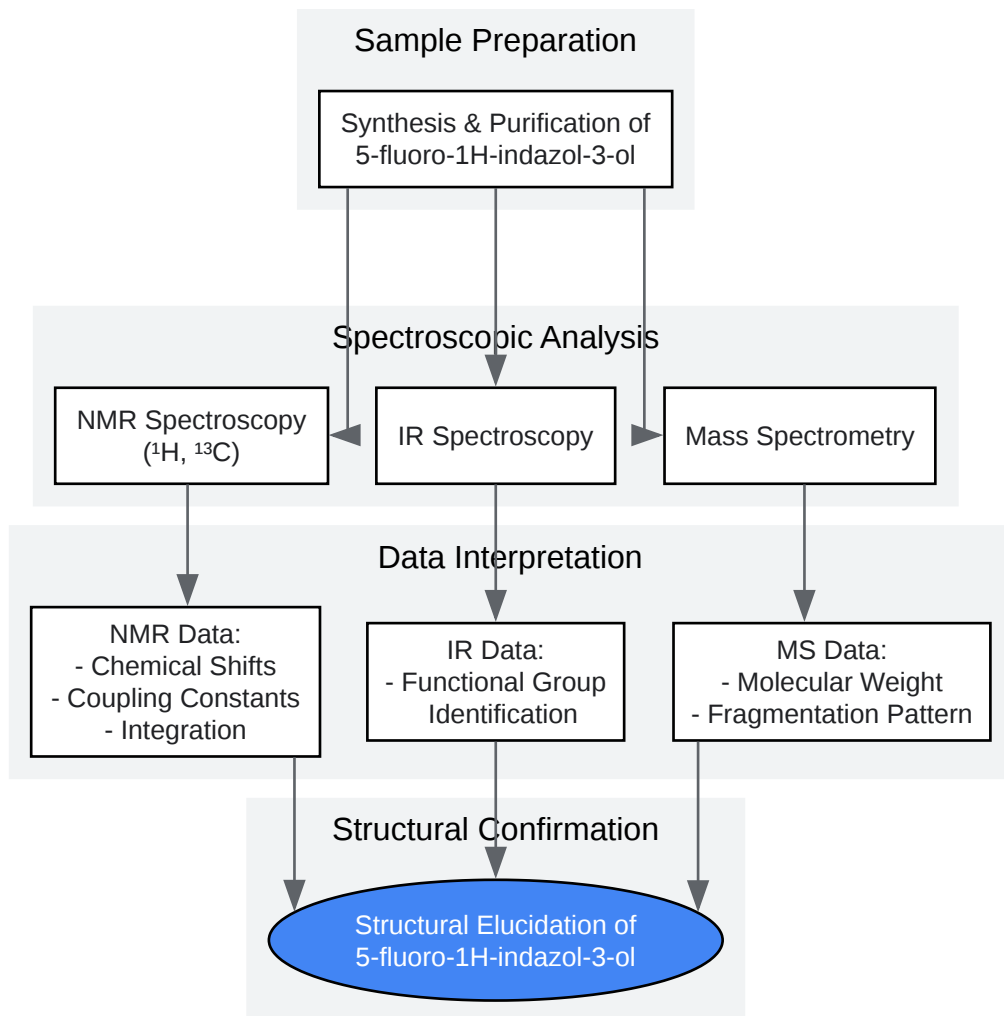
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this solution to the appropriate concentration for the instrument being used.[8]
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[5][9]
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[5]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **5-fluoro-1H-indazol-3-ol**.

Spectroscopic Analysis Workflow for Structural Elucidation



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Spectroscopic analysis workflow.

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